N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide” can be analyzed using various techniques. For instance, the InChI code provides a standard way to encode the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed . For example, 4-Bromoacetanilide has a molecular weight of 214.059 g/mol .
Scientific Research Applications
Synthesis and Chemical Applications
- Novel Synthesis Methods : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to the one , has been utilized as an electrophilic cyanation reagent for the synthesis of various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and allows for the efficient synthesis of pharmaceutical intermediates, demonstrating its utility in organic synthesis and pharmaceutical research (Anbarasan, Neumann, & Beller, 2011).
- Structural Characterization and Antagonists Synthesis : Compounds with methylbenzenesulfonamide as a functional group have been investigated for their potential as CCR5 antagonists, which could be used in preventing human HIV-1 infection. This highlights the role of such compounds in developing new therapeutic agents (Cheng De-ju, 2015).
Biological and Pharmaceutical Applications
- Enzyme Inhibition and Antioxidant Activities : Derivatives of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been evaluated for their inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as for their antioxidant properties. Such studies are crucial for developing new treatments for diseases like Alzheimer's (Mphahlele, Gildenhuys, & Zamisa, 2021).
- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative properties, indicating the potential of these compounds in creating new drugs for treating infections and cancer (Shimaa M. Abd El-Gilil, 2019).
Material Science and Catalysis
- Metal Complexes and Polymerization Catalysts : Research has focused on the synthesis of metal complexes containing sulfonamide Schiff-base ligands for applications in the ring-opening polymerization of cyclic esters. This demonstrates the utility of these compounds in materials science and polymer chemistry (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).
Safety And Hazards
Safety data sheets provide information about the safety and hazards of similar compounds . For instance, 4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBUIWCUYKVNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
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